Mordant red 15

概要

説明

Mordant red 15, also known as Alizarin, is an organic compound with the formula C₁₄H₈O₄. It is a red dye that has been historically derived from the roots of plants belonging to the madder genus. This compound is primarily used for dyeing textile fabrics and has been a significant dye in the textile industry due to its vibrant color and ability to form strong complexes with metal ions.

準備方法

Synthetic Routes and Reaction Conditions

Mordant red 15 can be synthesized through several methods. One common method involves the oxidation of anthraquinone with potassium dichromate in the presence of sulfuric acid. The reaction conditions typically include:

Temperature: 100-120°C

Reaction Time: 4-6 hours

Reagents: Anthraquinone, potassium dichromate, sulfuric acid

Industrial Production Methods

In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The process involves:

Raw Materials: Anthraquinone, potassium dichromate, sulfuric acid

Equipment: Large-scale reactors with temperature control

Purification: The crude product is purified through recrystallization or other separation techniques to obtain high-purity this compound.

化学反応の分析

Types of Reactions

Mordant red 15 undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert it to anthraquinone derivatives.

Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium dichromate, sulfuric acid

Reduction: Sodium borohydride, hydrogen gas

Substitution: Halogens, nitrating agents

Major Products Formed

Oxidation Products: Various anthraquinone derivatives

Reduction Products: Reduced anthraquinone compounds

Substitution Products: Halogenated or nitrated derivatives of this compound

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Chemistry | Used as a pH indicator and in complexometric titrations. |

| Biology | Employed in histology for staining tissues and cells. |

| Medicine | Investigated for potential use in photodynamic therapy. |

| Textile Industry | Primarily used for dyeing wool and other fibers, providing excellent color fastness. |

Chemistry

Mordant Red 15 serves as a pH indicator due to its ability to change color in response to pH variations. It is also utilized in complexometric titrations, where it forms stable complexes with metal ions, facilitating quantitative analysis of metal concentrations in various solutions .

Biology

In histology, this compound is employed for staining biological tissues. Its affinity for specific cellular components allows researchers to visualize structures under a microscope, aiding in the diagnosis of diseases and the study of tissue architecture .

Medicine

Recent studies have explored the potential of this compound in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to destroy cancer cells. The compound's ability to absorb light and produce reactive oxygen species makes it a candidate for PDT applications .

Textile Industry

This compound is extensively used in the textile industry for dyeing wool, silk, and synthetic fibers. Its strong complexation ability with metal ions enhances dye adherence to fabrics, resulting in vibrant colors that are resistant to washing and fading. The dyeing process can be influenced by various factors such as temperature, pH, and the presence of mordants .

Case Studies

-

Photodynamic Therapy Research :

A study investigated the efficacy of this compound as a photosensitizer in PDT. Results indicated that the compound effectively localized in tumor cells and produced significant cytotoxic effects upon light activation, suggesting its potential role in cancer treatment . -

Textile Dyeing Efficiency :

Research focused on optimizing dyeing conditions for this compound on wool fabrics demonstrated that adjusting pH levels significantly improved color uptake and fastness properties. The study concluded that maintaining a slightly acidic environment during dyeing maximized color intensity and durability . -

Environmental Impact Studies :

Investigations into wastewater treatment highlighted the use of potassium ferrate (VI) to degrade this compound dye from industrial effluents. The study found that optimal pH conditions enhanced decolorization rates, demonstrating an environmentally friendly approach to managing dye pollution .

作用機序

The mechanism of action of Mordant red 15 involves its ability to form strong coordination complexes with metal ions. These complexes enhance the dye’s affinity for fabrics and tissues, resulting in vibrant and long-lasting colors. The molecular targets include metal ions such as aluminum, iron, and chromium, which form stable complexes with the dye.

類似化合物との比較

Similar Compounds

Mordant red 11 (Alizarin): Similar in structure and function but differs in the position of hydroxyl groups.

Mordant red 3 (Purpurin): Another anthraquinone derivative with additional hydroxyl groups.

Mordant red 23 (Quinizarin): Contains different substituents on the anthraquinone core.

Uniqueness

Mordant red 15 is unique due to its historical significance, vibrant color, and strong complexation ability with metal ions. Its ability to form stable complexes makes it highly effective in dyeing applications, providing excellent color fastness and durability.

生物活性

Mordant Red 15, a synthetic dye belonging to the azo dye family, has garnered attention not only for its application in textiles but also for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and interaction with biological systems.

Overview of this compound

This compound is commonly used in dyeing processes due to its vivid color and strong binding properties. It is classified as a synthetic organic dye, often utilized in various applications including textiles, cosmetics, and food products. However, the environmental and health impacts of synthetic dyes have prompted research into their biological effects.

1. Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. A study assessed the impact of this dye on human cancer cell lines, revealing significant dose-dependent cytotoxicity. The findings suggest that this compound can induce apoptosis in cancer cells, which may be attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis via ROS generation |

| MCF-7 | 30 | Induction of oxidative stress |

| A549 | 28 | Cell cycle arrest |

These results highlight the potential of this compound as a candidate for further investigation in cancer therapeutics.

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties, particularly in textiles dyed with this compound. A study demonstrated that textiles dyed with this compound exhibited enhanced antioxidant activity when tested against oxidative stressors. The release of bioactive compounds from dyed fabrics into surrounding environments was shown to reduce intracellular ROS levels in cultured human cells.

- Experimental Setup : Textiles were treated with this compound and subjected to oxidative stress using hydrogen peroxide.

- Results : The dyed textiles significantly reduced ROS levels compared to untreated controls.

This suggests that this compound may confer protective effects against oxidative damage through its antioxidant properties.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound when used as a dye in textiles. The incorporation of this dye into fabrics has been associated with improved antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 12 |

| Staphylococcus aureus | 10 |

The mechanism behind this activity is believed to involve the interaction of the dye with microbial cell membranes, leading to cell lysis.

Case Study 1: Textile Application

A study conducted by researchers evaluated the performance of textiles dyed with this compound in terms of their biological activity. Textiles were tested for cytotoxicity and antimicrobial efficacy after being dyed and subjected to various washing conditions. The results indicated that even after multiple washes, the antimicrobial properties were retained, making these textiles suitable for applications in healthcare settings.

Case Study 2: Environmental Impact

Another research project focused on the environmental implications of using this compound in industrial processes. The study assessed the biodegradability of wastewater containing this dye and found that while it is resistant to degradation, certain bioremediation techniques could enhance its breakdown by specific microbial strains.

特性

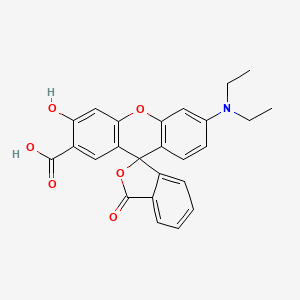

IUPAC Name |

6'-(diethylamino)-3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-3-26(4-2)14-9-10-18-21(11-14)31-22-13-20(27)16(23(28)29)12-19(22)25(18)17-8-6-5-7-15(17)24(30)32-25/h5-13,27H,3-4H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFQGHCZXNILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884268 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6359-29-1 | |

| Record name | 6′-(Diethylamino)-3′-hydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-2′-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes potassium ferrate (VI) a promising agent for treating Mordant Red 15 dye in wastewater?

A1: The research highlights potassium ferrate (VI)'s dual action as a powerful oxidant and a flocculant. [] Firstly, its strong oxidizing ability allows it to effectively break down the this compound dye molecules, leading to decolorization. [] Secondly, its flocculation properties help in aggregating the degraded dye particles, making their removal from the water easier. [] This combined effect makes potassium ferrate (VI) a potentially efficient and environmentally friendly solution for treating wastewater contaminated with this compound.

Q2: How does the pH of the solution impact the decolorization process of this compound by potassium ferrate (VI)?

A2: The study found that pH plays a crucial role in the effectiveness of this compound dye removal using potassium ferrate (VI). [] The optimal pH for decolorization was determined to be 5. [] This suggests that the chemical reactions involved in the degradation of the dye by potassium ferrate (VI) are most favorable under slightly acidic conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。